(Ethynylsulfanyl)benzene

Description

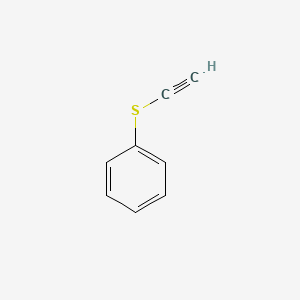

(Ethynylsulfanyl)benzene (C$8$H$6$S) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an ethynylsulfanyl (-S-C≡CH) group. This structure combines the aromatic stability of benzene with the reactivity of both the sulfanyl (thiol ether) and ethynyl (acetylene) functional groups.

Key properties inferred from analogous compounds (e.g., phenylacetylene and benzylsulfanyl derivatives) include:

- Molecular weight: 134.20 g/mol

- Reactivity: The triple bond in the ethynyl group allows participation in click chemistry (e.g., azide-alkyne cycloaddition), while the sulfur atom facilitates nucleophilic substitutions or oxidation reactions.

- Applications: Potential uses in organic synthesis, polymer chemistry, and materials science due to its dual functional groups .

Properties

IUPAC Name |

ethynylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDJFTDAVHPTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449089 | |

| Record name | (ethynylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-98-4 | |

| Record name | (ethynylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethynylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with sulfur in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Ethynylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(Ethynylsulfanyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (ethynylsulfanyl)benzene involves its interaction with molecular targets through its ethynyl and sulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (Ethynylsulfanyl)benzene with structurally related benzene derivatives containing sulfur or acetylene groups:

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C$8$H$6$S | Sulfanyl, Ethynyl | Benzene + -S-C≡CH; planar, rigid |

| 1-(Benzylsulfanyl)benzene | C${13}$H${12}$S | Benzylsulfanyl | Benzene + -S-CH$2$-C$6$H$5$; flexible CH$2$ spacer |

| Benzenethiol (Thiophenol) | C$6$H$6$S | Thiol (-SH) | Benzene + -SH; highly acidic |

| Phenylacetylene | C$8$H$6$ | Ethynyl | Benzene + -C≡CH; lacks sulfur |

| Benzene sulfonic acid | C$6$H$6$O$_3$S | Sulfonic acid (-SO$_3$H) | Benzene + -SO$_3$H; strongly acidic |

Key Differences :

- Electronic Effects : The ethynyl group in this compound is electron-withdrawing, reducing electron density on the benzene ring compared to benzylsulfanyl derivatives (electron-donating via CH$_2$) .

- Acidity : Benzenethiol (-SH) has a pKa ~6.5, making it far more acidic than this compound, where the sulfur is less polarized due to the ethynyl group .

- Oxidation Sensitivity : The sulfanyl group in this compound can oxidize to sulfoxide or sulfone, unlike phenylacetylene, which lacks sulfur .

Biological Activity

(Ethynylsulfanyl)benzene, a compound characterized by the presence of an ethynyl group attached to a benzene ring with a sulfanyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring with an ethynyl group (-C≡C-) and a sulfanyl group (-SH), which contribute to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, largely attributed to its chemical structure. The proposed mechanisms include:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly Gram-positive bacteria. The presence of the sulfanyl group may enhance its interaction with microbial cell membranes, disrupting their integrity.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in biological tissues.

- Antioxidant Effects : The ethynyl group may contribute to antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth microdilution assays. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing reduced efficacy against Gram-negative bacteria such as Escherichia coli.

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of this compound, researchers evaluated its impact on cytokine production in vitro. The results indicated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when treated with the compound.

This anti-inflammatory effect was quantified as follows:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 200 | 120 |

These results suggest that this compound may have therapeutic potential in conditions characterized by chronic inflammation.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the realms of antimicrobial and anti-inflammatory therapies. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.

- Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.